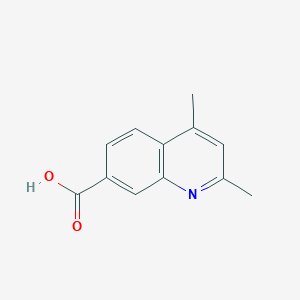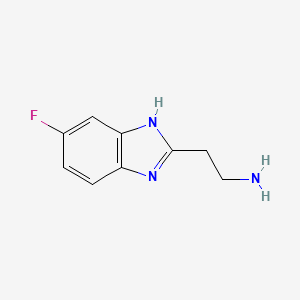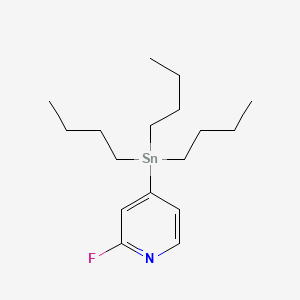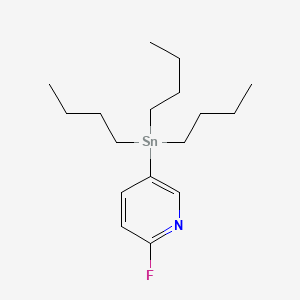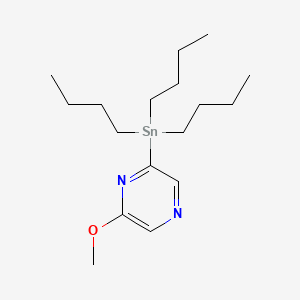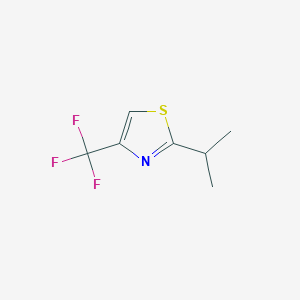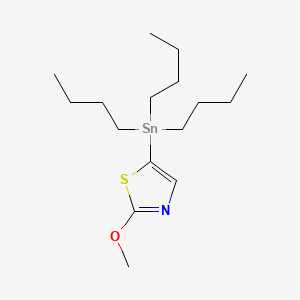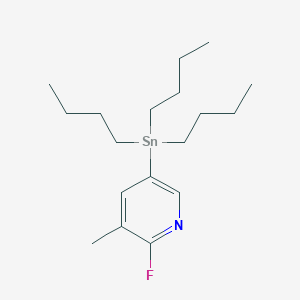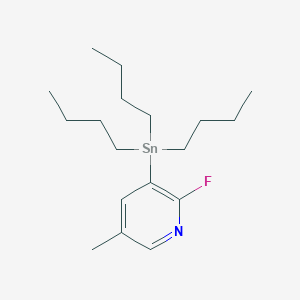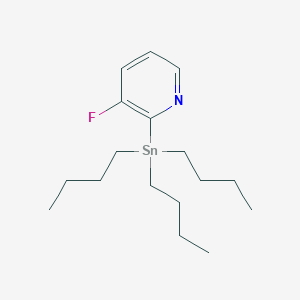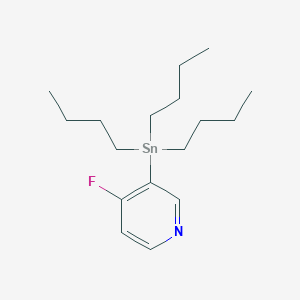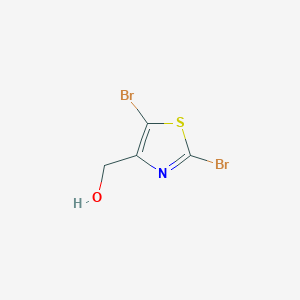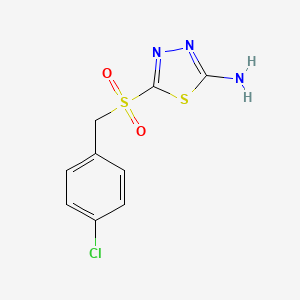![molecular formula C14H15N3 B1317914 [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine CAS No. 953723-76-7](/img/structure/B1317914.png)
[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine” is a novel class of MT2-selective melatonin receptor antagonists . It is a part of a series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues . This compound has been prepared to probe the steric and electronic properties of the binding pocket of the MT2 receptor .
Synthesis Analysis
The synthesis of this compound involves the preparation of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues . The acetamide bearing an unsubstituted indoline moiety displayed an excellent binding affinity and selectivity toward the MT2-subtype .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its role as a melatonin receptor antagonist . The acetamide bearing an unsubstituted indoline moiety displayed an excellent binding affinity and selectivity toward the MT2-subtype . Substitution of the indoline moiety reduced both MT2 affinity and selectivity, indicating that hydrophobic interactions play a decisive role in binding the out-of-plane substituent .Applications De Recherche Scientifique
Anticonvulsant Agent
[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine and its derivatives have been explored for their potential as anticonvulsant agents. A study conducted by Pandey and Srivastava (2011) synthesized a series of Schiff bases of 3-aminomethyl pyridine and screened them for anticonvulsant activity. Several compounds exhibited significant protection against seizures in various models, highlighting the potential of these compounds in developing anticonvulsant drugs (Pandey & Srivastava, 2011).
Catalytic and Photocytotoxic Applications
Compounds related to [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine have been synthesized for various catalytic and photocytotoxic applications. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and reported their good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016). Basu et al. (2014) explored Iron(III) complexes involving (pyridin-2-yl)methyl methanamine derivatives for cellular imaging and photocytotoxicity, demonstrating their potential in generating reactive oxygen species and inducing apoptosis (Basu et al., 2014).
Ligand Chemistry and Sensing Applications
The compound and its derivatives are also significant in ligand chemistry and sensing applications. Aggrwal et al. (2021) discussed the reaction products of (pyridine-2-yl)methanamine with 2,3-dibromonaphthalene-1,4-dione, which showed potential in effectively and selectively detecting Hg and Ni ions (Aggrwal et al., 2021). Similarly, Ping-hua (2010) synthesized a polydentate ligand involving (pyridin-2-yl)methanamine and investigated its photophysical behaviors, highlighting its interaction with metals and potential applications in sensing and coordination chemistry (Ping-hua, 2010).
Orientations Futures
The future directions of this compound involve its potential use as a melatonin receptor antagonist . It has been prepared to probe the steric and electronic properties of the binding pocket of the MT2 receptor . This compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Propriétés
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-10-12-5-3-8-16-14(12)17-9-7-11-4-1-2-6-13(11)17/h1-6,8H,7,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJNMKUIENWOAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

